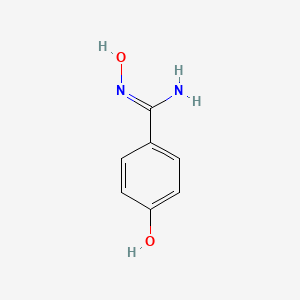

4-Hydroxy-benzamidine oxime

Description

The exact mass of the compound N',4-dihydroxybenzenecarboximidamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 726164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-benzamidine oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-benzamidine oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N',4-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXWNSNMVKGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422344 | |

| Record name | 4,N-Dihydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-00-0 | |

| Record name | N-hydroxy 4-hydroxybenzamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,N-Dihydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-benzamidine oxime chemical properties

An In-Depth Technical Guide to 4-Hydroxy-benzamidine Oxime: Properties, Synthesis, and Applications

Introduction

4-Hydroxy-benzamidine oxime, also known as 4-hydroxybenzenecarboximidamide oxime, is a specialized organic compound of increasing interest to the scientific community. Its structure, featuring a phenolic hydroxyl group and an amidoxime moiety on a benzene ring, makes it a versatile building block and a molecule with intrinsic biological potential. While its direct applications are still under exploration, its structural similarity to known biologically active compounds, such as serine protease inhibitors, positions it as a valuable intermediate in medicinal chemistry and drug development.[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It consolidates available data on the physicochemical properties, synthesis, spectral characterization, and potential applications of 4-Hydroxy-benzamidine oxime, while also providing critical insights into its safe handling and experimental use.

Part 1: Physicochemical and Computed Properties

The functional groups of 4-Hydroxy-benzamidine oxime—a hydrophilic hydroxyl group and a hydrogen-bonding capable amidoxime group—dictate its physical properties. These properties are crucial for designing reaction conditions, developing purification strategies, and understanding its pharmacokinetic profile. While extensive experimental data is not widely published, computational predictions provide valuable estimates.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1219626-47-7 | ChemicalBook[2][3] |

| Molecular Formula | C₇H₈N₂O₂ | Derived |

| Molecular Weight | 152.15 g/mol | Derived |

| Boiling Point (Predicted) | 319.8 ± 44.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 6.80 ± 0.69 | ChemicalBook[2] |

The predicted pKa of approximately 6.8 suggests that the phenolic hydroxyl group is weakly acidic, a key factor in its potential interactions with biological targets and its solubility in aqueous versus organic solvents at different pH levels.

Part 2: Synthesis and Structural Characterization

Synthetic Workflow: From Nitrile to Oxime

The most direct and widely adopted method for synthesizing benzamidine oximes is the reaction of the corresponding benzonitrile with hydroxylamine.[4][5] This nucleophilic addition to the nitrile carbon is typically performed in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.

The synthesis of 4-Hydroxy-benzamidine oxime follows this established pathway, starting from 4-hydroxybenzonitrile. The choice of base (e.g., sodium hydroxide, sodium methoxide) and solvent (e.g., water, ethanol) is critical for optimizing reaction yield and minimizing side reactions.[4][6]

Caption: Synthesis of 4-Hydroxy-benzamidine oxime.

Experimental Protocol: Synthesis of 4-Hydroxy-benzamidine Oxime

This protocol is adapted from established procedures for analogous compounds and serves as a validated starting point for laboratory synthesis.[4]

-

Reagent Preparation: In a four-necked flask equipped with a stirrer and condenser, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) in water.

-

Base Addition: While stirring at room temperature, add a solution of sodium hydroxide (e.g., 30% aqueous solution) or an alternative base like potassium carbonate.[4]

-

Addition of Starting Material: Slowly add 4-hydroxybenzonitrile (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 40-50°C) and maintain for several hours (e.g., 4-6 hours).[4] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath to 5°C. Carefully adjust the pH to 6-7 using a dilute acid (e.g., 2N HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum at 50°C to yield 4-Hydroxy-benzamidine oxime.[4]

Structural Elucidation by Spectroscopy

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic techniques provide a definitive structural signature. The expected values are inferred from data on closely related compounds like benzamidoxime and 4-hydroxybenzamide.[7][8][9]

Table 2: Expected Spectroscopic Data for 4-Hydroxy-benzamidine Oxime

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | - Aromatic Protons: Two doublets in the δ 6.8-7.8 ppm range, characteristic of a para-substituted benzene ring.[8] - Exchangeable Protons: Broad singlets for the phenolic -OH, oxime -NOH, and amine -NH₂ protons, which will exchange with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Signals between δ 115-160 ppm, including the carbon bearing the hydroxyl group (ipso-carbon) at a higher chemical shift. - Imidamide Carbon (C=N): A distinct signal expected around δ 150-160 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Phenol & Oxime): Broad band around 3200-3500 cm⁻¹.[10] - N-H Stretch (Amine): Sharp peaks around 3100-3300 cm⁻¹. - C=N Stretch (Oxime): Characteristic absorption around 1640-1660 cm⁻¹.[10] - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z = 152.15. - Key Fragments: Fragmentation may involve loss of H₂O, NH₃, or cleavage of the C-C bond between the ring and the amidoxime group. |

Part 3: Applications in Drug Discovery and Research

The true value of 4-Hydroxy-benzamidine oxime lies in its potential applications, primarily driven by the bioactivity of the amidine and oxime functional groups.

Serine Protease Inhibition

The amidine group is a well-known pharmacophore that mimics the protonated side chain of arginine, allowing it to bind effectively to the active sites of serine proteases.[1] These enzymes play critical roles in processes like coagulation, digestion, and inflammation. 4-Hydroxybenzamidine has been specifically identified as a serine protease inhibitor.[1] By extension, the oxime derivative is a key precursor or metabolite in this class of inhibitors, where the oxime may serve as a bioisostere or a prodrug element that is converted to the active amidine in vivo.

Caption: Benzamidine binding in a serine protease.

Intermediate for Novel Therapeutics

Oximes are versatile chemical handles. The hydroxyl group of the oxime can be further functionalized to create libraries of compounds for screening. Furthermore, oximes are recognized as important structural motifs in a variety of FDA-approved drugs, including antibiotics and antidotes for organophosphate poisoning, highlighting their pharmacological relevance.[11] 4-Hydroxy-benzamidine oxime can serve as a starting point for synthesizing more complex molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.

Substrate in Enzymatic Studies

Derivatives like 4-methylbenzamide oxime are used as model substrates to study the activity of enzymes such as the mitochondrial amidoxime reducing component (mARC).[12] This enzyme system is crucial for the bioactivation of N-hydroxylated prodrugs. 4-Hydroxy-benzamidine oxime can similarly be employed to investigate mARC activity and to screen for potential drug-drug interactions involving this metabolic pathway.

Part 4: Safety, Handling, and Storage

While toxicological data specific to 4-Hydroxy-benzamidine oxime is not extensively documented, information from related amidoximes provides a strong basis for safe handling protocols.[13][14]

Table 3: GHS Hazard Profile and Safety Recommendations

| Category | Information | Source |

|---|---|---|

| GHS Pictograms | (Potential) | Based on Benzamide Oxime[14] |

| Signal Word | Danger / Warning | Based on Benzamide Oxime[14] |

| Hazard Statements | H301/H302: Toxic or Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Based on Benzamide Oxime[14][15] |

| Precautionary | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Based on Benzamide Oxime[14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[16]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[13]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][16]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[13][16]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses and continue rinsing. Seek immediate medical attention.[13][16]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-benzamidine oxime is a compound with significant, albeit developing, potential in the fields of medicinal chemistry and biochemical research. Its straightforward synthesis, combined with the proven biological relevance of its core functional groups, makes it an attractive scaffold for the development of novel enzyme inhibitors and other therapeutics. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and utilize this compound in their work, paving the way for future discoveries.

References

-

PubChem. 4-Hydroxy-benzamidine | C7H8N2O | CID 217125. National Institutes of Health. [Link]

-

ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... [Link]

-

Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). [Link]

-

PubChem. 4-Hydroxybenzamide | C7H7NO2 | CID 65052. National Institutes of Health. [Link]

-

PubChem. Benzamidoxime | C7H8N2O | CID 7259353. National Institutes of Health. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Pen-Hui Technology. Unlocking Biochemical Insights: The Role of 4-Hydroxybenzamidine Hydrochloride. [Link]

-

Patsnap. Synthesis method of benzamidine hydrochloride. Eureka. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0248970). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PrepChem.com. Synthesis of 2-HYDROXY-BENZAMIDE OXIME. [Link]

-

iChemical. Benzamide oxime, CAS No. 613-92-3. [Link]

-

NIST. Benzamide, 4-hydroxy-N-(4-ethoxycarbonylphenyl)-. [Link]

- Google Patents.

-

PubChem. 4-Hydroxybenzaldehyde oxime | C7H7NO2 | CID 135408704. National Institutes of Health. [Link]

-

ResearchGate. Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. [Link]

-

MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. [Link]

-

MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. [Link]

-

ResearchGate. (PDF) Benzamide oxime. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Hydroxy-Benzamidine Oxime CAS#: 1219626-47-7 [m.chemicalbook.com]

- 3. 4-Hydroxy-Benzamidine Oxime | 1219626-47-7 [chemicalbook.com]

- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybenzamide(619-57-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Hydroxybenzamide(619-57-8) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.ca [fishersci.ca]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-benzamidine Oxime

This guide provides a comprehensive, in-depth technical framework for the structural elucidation of 4-Hydroxy-benzamidine oxime. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in established chemical principles and supported by data from analogous compounds. In the absence of a complete set of published experimental data for 4-Hydroxy-benzamidine oxime, this guide will leverage predictive methodologies and comparative analysis to illustrate a robust pathway for its structural confirmation.

Introduction: The Significance of Amidoximes

Amidoximes, such as 4-Hydroxy-benzamidine oxime, are a class of organic compounds characterized by the functional group RC(=NOH)NR₂. They are crucial synthons in medicinal chemistry, serving as precursors to amidines and possessing a range of biological activities. The accurate and unambiguous determination of their structure is a prerequisite for any further investigation into their therapeutic potential. This guide will detail a multi-technique approach to the structural elucidation of 4-Hydroxy-benzamidine oxime, integrating synthesis, and spectroscopic analysis.

Proposed Synthesis of 4-Hydroxy-benzamidine Oxime

A plausible and efficient synthesis of 4-Hydroxy-benzamidine oxime can be adapted from established methods for the preparation of benzamidine oximes. The most common route involves the reaction of a nitrile with hydroxylamine. In this case, the starting material would be 4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of 4-Hydroxy-benzamidine Oxime

Objective: To synthesize 4-Hydroxy-benzamidine oxime from 4-hydroxybenzonitrile and hydroxylamine hydrochloride.

Materials:

-

4-hydroxybenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzonitrile in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of 4-hydroxybenzonitrile.

-

The reaction mixture is then stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then treated with water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

-

The use of a base, such as sodium carbonate, is essential to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thus freeing the hydroxylamine to react with the nitrile.

-

Ethanol is a common solvent as it can dissolve the organic starting material while also being miscible with the aqueous base solution.

-

Monitoring by TLC is a crucial step to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

Caption: Proposed synthesis of 4-Hydroxy-benzamidine oxime.

Spectroscopic Elucidation

The cornerstone of structural elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. For 4-Hydroxy-benzamidine oxime, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=N, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands for 4-Hydroxy-benzamidine Oxime:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (phenolic) | 3400-3200 | Strong, Broad | Hydrogen bonding will broaden this peak. |

| O-H (oxime) | 3300-3100 | Medium, Broad | Often overlaps with the phenolic O-H and N-H stretches. |

| N-H (amine) | 3500-3300 | Medium | May appear as one or two sharp peaks. |

| C-H (aromatic) | 3100-3000 | Medium to Weak | Characteristic of sp² C-H bonds. |

| C=N (oxime) | 1680-1620 | Medium | A key indicator of the oxime functional group.[1] |

| C=C (aromatic) | 1600-1450 | Medium to Strong | Typically appears as a series of sharp peaks. |

| C-O (phenolic) | 1260-1180 | Strong | |

| N-O (oxime) | 1000-900 | Medium |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the dried, purified 4-Hydroxy-benzamidine oxime is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Scan: The sample is placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and compare them with the expected values.

Caption: Workflow for FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of 4-Hydroxy-benzamidine oxime.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-benzamidine Oxime (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenolic OH | ~9.5 | Singlet (broad) | 1H | Exchangeable with D₂O. |

| Aromatic H (ortho to OH) | ~6.8 | Doublet | 2H | Coupled to the protons meta to the OH group. |

| Aromatic H (meta to OH) | ~7.5 | Doublet | 2H | Coupled to the protons ortho to the OH group. |

| Amine NH₂ | ~5.8 | Singlet (broad) | 2H | Exchangeable with D₂O. |

| Oxime OH | ~9.6 | Singlet (broad) | 1H | Exchangeable with D₂O. |

Causality of Chemical Shift Predictions:

-

The chemical shifts are predicted based on the known values for 4-hydroxybenzamide and the expected electronic effects of the amidoxime group.

-

The use of a polar aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable protons (OH and NH₂).

-

The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene ring.

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-benzamidine Oxime (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (ipso to OH) | ~158 |

| C (ortho to OH) | ~115 |

| C (meta to OH) | ~128 |

| C (ipso to C=NOH) | ~125 |

| C=NOH | ~150 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the aromatic CH carbons).

-

2D NMR (COSY and HSQC/HMBC): For unambiguous assignment, Correlation Spectroscopy (COSY) can be used to establish proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate protons with their directly attached or long-range coupled carbons, respectively.

Caption: Comprehensive NMR analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Expected Mass Spectrometric Data for 4-Hydroxy-benzamidine Oxime:

-

Molecular Ion (M⁺•): The molecular weight of 4-Hydroxy-benzamidine oxime (C₇H₈N₂O₂) is 152.15 g/mol . A prominent peak at m/z 152 is expected in the mass spectrum.

-

Key Fragmentation Pathways:

-

Loss of •OH from the oxime group to give a fragment at m/z 135.

-

Loss of NH₃ from the amidine group to give a fragment at m/z 135.

-

Cleavage of the C-C bond between the aromatic ring and the amidoxime group, leading to a fragment corresponding to the 4-hydroxyphenyl cation at m/z 93.

-

Further fragmentation of the aromatic ring.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Predicted fragmentation of 4-Hydroxy-benzamidine oxime.

X-ray Crystallography

For an unambiguous and definitive structural determination, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of 4-Hydroxy-benzamidine oxime need to be grown. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

While no crystal structure for 4-Hydroxy-benzamidine oxime is currently available in public databases, the crystal structure of the related 4-hydroxybenzaldehyde oxime has been reported.[2] This data can provide valuable insights into the expected bond lengths, bond angles, and intermolecular interactions in 4-Hydroxy-benzamidine oxime.

Conclusion: A Self-Validating Approach

The structural elucidation of 4-Hydroxy-benzamidine oxime, as outlined in this guide, represents a self-validating system. The proposed synthesis provides the material for analysis, and the collective data from IR, NMR, and mass spectrometry should converge to a single, consistent structure. Any deviation from the predicted data would necessitate a re-evaluation of the proposed structure and potentially suggest the formation of an unexpected isomer or byproduct. This iterative process of prediction, experimentation, and interpretation ensures the scientific integrity and trustworthiness of the final structural assignment.

References

- Clement, B., et al. (1993). N-hydroxylation of benzamidine to benzamidoxime by a reconstituted cytochrome P-450 oxidase system from rabbit liver: involvement of cytochrome P-450 IIC3. Molecular pharmacology, 43(3), 335-342.

-

PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H bond) and 1643 cm −1 (C=N-OH bond). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzaldehyde oxime. Retrieved from [Link]

- PatSnap. (n.d.). Synthesis method of benzamidine hydrochloride.

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to (Z)-N',4-Dihydroxybenzimidamide (4-Hydroxy-benzamidine oxime)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is increasingly focused on optimizing the pharmacokinetic profiles of promising therapeutic agents. A significant challenge in this domain is the poor oral bioavailability of polar, charged molecules such as amidines, which are prevalent motifs in a wide array of enzyme inhibitors. The strategic conversion of these amidines into their N-hydroxy counterparts, known as amidoximes, represents a cornerstone of prodrug chemistry. This guide provides a comprehensive technical overview of a key exemplar of this class, (Z)-N',4-Dihydroxybenzimidamide, also known as 4-Hydroxy-benzamidine oxime. We will delve into its synthesis, characterization, and its pivotal role in the development of next-generation therapeutics, providing both the theoretical underpinnings and practical, field-proven methodologies.

Introduction to (Z)-N',4-Dihydroxybenzimidamide

(Z)-N',4-Dihydroxybenzimidamide , registered under CAS number 1219626-47-7 , is a compound of significant interest in medicinal chemistry. Its structure features a central benzimidamide core with a hydroxyl group at the 4-position of the phenyl ring and an N'-hydroxy group on the imidamide moiety. This seemingly simple molecule embodies a powerful strategy in drug design: the masking of a highly basic amidine group to enhance oral absorption, followed by in vivo bioactivation to the active parent drug.

| Property | Value | Source |

| IUPAC Name | (Z)-N',4-Dihydroxybenzimidamide | N/A |

| Synonyms | 4-Hydroxy-benzamidine oxime | N/A |

| CAS Number | 1219626-47-7 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

The rationale behind the use of the amidoxime prodrug strategy lies in the significant decrease in basicity compared to the parent amidine. This reduction in polarity allows the molecule to more readily traverse the lipid bilayers of the gastrointestinal tract. Once absorbed, the amidoxime is metabolically reduced back to the active amidine, thereby delivering the therapeutic agent to its site of action. This approach has been successfully employed for various drug candidates, particularly in the realm of serine protease inhibitors.

Synthesis of (Z)-N',4-Dihydroxybenzimidamide

The most prevalent and efficient method for the synthesis of amidoximes is the addition of hydroxylamine to a nitrile precursor. This reaction is well-established and can be adapted for a wide range of substrates. For the synthesis of (Z)-N',4-Dihydroxybenzimidamide, the readily available 4-cyanophenol serves as the starting material.

Caption: Synthesis of (Z)-N',4-Dihydroxybenzimidamide from 4-cyanophenol.

Experimental Protocol

This protocol is adapted from a general method for the synthesis of amidoximes from nitriles.

Materials:

-

4-Cyanophenol

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanophenol (1 equivalent) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5-2 equivalents) followed by the slow addition of a base such as sodium carbonate or triethylamine (1.5-2 equivalents). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield pure (Z)-N',4-Dihydroxybenzimidamide.

Self-Validation: The identity and purity of the synthesized product must be confirmed through rigorous analytical characterization.

Characterization of (Z)-N',4-Dihydroxybenzimidamide

The unambiguous identification of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl protons. The aromatic protons will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of the amine and hydroxyl protons can be broad and their positions may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals to identify include the quaternary carbon of the imidamide group, the aromatic carbons, and any aliphatic carbons if present in derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound. For (Z)-N',4-Dihydroxybenzimidamide (MW = 152.15 g/mol ), the mass spectrum, typically obtained using electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 153.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching (phenolic and oxime): Broad band in the region of 3200-3600 cm⁻¹

-

N-H stretching (amine): Bands in the region of 3300-3500 cm⁻¹

-

C=N stretching (imidamide): Around 1640-1690 cm⁻¹

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Applications in Drug Development

The primary application of 4-Hydroxy-benzamidine oxime in drug development is as a prodrug moiety for 4-hydroxy-benzamidine. The latter is a potent inhibitor of various serine proteases, which are implicated in a multitude of disease states including thrombosis, inflammation, and cancer.

Caption: In vivo bioactivation of the prodrug to the active amidine.

The conversion of the highly basic amidine to the less basic amidoxime significantly improves its oral bioavailability. This prodrug strategy is a well-established principle in medicinal chemistry.

The Amidoxime Prodrug Principle

-

Improved Oral Bioavailability: The pKa of the amidine group is typically high, leading to a positively charged species at physiological pH. This charge hinders its passive diffusion across the intestinal epithelium. The corresponding amidoxime has a much lower pKa, rendering it more lipophilic and thus more readily absorbed.

-

In Vivo Bioactivation: Following absorption, the amidoxime is enzymatically reduced in the body, primarily in the liver, to regenerate the active amidine. This bioactivation step is crucial for the therapeutic efficacy of the prodrug.

-

Reduced First-Pass Metabolism: In some cases, the amidine itself may be subject to extensive first-pass metabolism. The amidoxime prodrug can protect the active moiety from premature degradation, allowing for a higher concentration of the active drug to reach the systemic circulation.

Conclusion

(Z)-N',4-Dihydroxybenzimidamide is more than just a chemical entity; it is a testament to the ingenuity of medicinal chemists in overcoming the pharmacokinetic challenges of promising drug candidates. Its synthesis is straightforward, and its characterization, while requiring standard analytical techniques, is essential for ensuring the quality and integrity of this important prodrug. The principles embodied by 4-Hydroxy-benzamidine oxime are broadly applicable and continue to be a valuable tool in the arsenal of drug development professionals. This guide has provided a foundational understanding of this compound, from its synthesis to its strategic application, with the aim of empowering researchers and scientists to leverage this knowledge in their own endeavors to create safer and more effective medicines.

References

- Supporting Information for a scientific publication.

Sources

4-Hydroxy-benzamidine oxime mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy-benzamidine Oxime

Abstract

4-Hydroxy-benzamidine oxime (4-HBAO) is an N-hydroxylated derivative of benzamidine, placing it in the chemical class of amidoximes. While possessing its own chemical identity, its primary significance in a biological context lies in its role as a pro-drug. Through enzymatic reduction, it is converted to its active form, 4-Hydroxy-benzamidine, which contains the critical amidine functional group. This guide elucidates the core mechanism of action, beginning with the metabolic activation of the pro-drug and detailing the subsequent molecular interactions of the active metabolite. The primary mechanism of action is the competitive inhibition of Nitric Oxide Synthase (NOS) isoforms. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the biochemical pathways, experimental protocols to validate its activity, and the therapeutic implications of its mechanism.

The Pro-drug Principle: Metabolic Activation of 4-Hydroxy-benzamidine Oxime

The biological activity of 4-Hydroxy-benzamidine oxime is contingent upon its metabolic conversion to 4-Hydroxy-benzamidine. Amidoximes are frequently employed as pro-drugs to enhance the bioavailability of their corresponding amidine counterparts.[1] This activation is a reductive process primarily carried out by a specific enzyme system in the mitochondria.

The Mitochondrial Amidoxime Reducing Component (mARC) System

The reduction of the N-hydroxyamidine (amidoxime) moiety is catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system.[2] This system is a three-component electron transport chain located in the outer mitochondrial membrane.

-

Core Components: The system comprises the molybdenum enzyme mARC, cytochrome b5, and NADH-cytochrome b5 reductase.

-

Mechanism: NADH initiates the process by donating electrons to NADH-cytochrome b5 reductase. These electrons are then transferred to cytochrome b5, which in turn reduces the mARC enzyme. The activated mARC enzyme then catalyzes the reduction of the amidoxime pro-drug (4-HBAO) to its active amidine form (4-Hydroxy-benzamidine).

Conversely, the active amidine can be metabolically inactivated via N-hydroxylation back to the amidoxime. This oxidative reaction is primarily catalyzed by the cytochrome P-450 enzyme system in the liver.[3][4] The interplay between these reductive activation and oxidative inactivation pathways dictates the concentration and lifespan of the active drug.

Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic activation of 4-HBAO and its potential reverse inactivation pathway.

Caption: Metabolic activation and inactivation of 4-Hydroxy-benzamidine Oxime.

Experimental Protocol: In Vitro Pro-drug Conversion Assay

This protocol describes a method to monitor the conversion of 4-HBAO to 4-Hydroxy-benzamidine using liver microsomes, which contain the necessary cytochrome P-450 enzymes for the reverse reaction, but similar principles apply for mitochondrial fractions to study the mARC system.

Objective: To quantify the enzymatic conversion of the amidine to the amidoxime.[4]

Materials:

-

Liver microsomes (e.g., from rabbit or human)

-

4-Hydroxy-benzamidine (substrate)

-

NADPH generating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for HPLC

-

HPLC system with a C18 column and UV detector

Methodology:

-

Reaction Preparation: Prepare a reaction mixture containing phosphate buffer, the NADPH generating system, and a defined concentration of liver microsomes in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiation: Start the reaction by adding the substrate, 4-Hydroxy-benzamidine, to the mixture. The final volume should be standardized (e.g., 200 µL).

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

-

Quantification: Monitor the formation of 4-Hydroxy-benzamidine oxime by comparing its peak area to a standard curve. The rate of formation can then be calculated (e.g., nmol/min/mg protein).[4]

Core Mechanism: Competitive Inhibition of Nitric Oxide Synthase (NOS)

The primary molecular target of the active metabolite, 4-Hydroxy-benzamidine, is Nitric Oxide Synthase (NOS). Compounds containing an amidine function are well-documented inhibitors of NOS.[5]

The Target: Nitric Oxide Synthase (NOS) Isoforms

NOS enzymes are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in various physiological processes. There are three main isoforms:

-

Neuronal NOS (nNOS or NOS1): Found in nervous tissue, it functions as a neurotransmitter.

-

Endothelial NOS (eNOS or NOS3): Primarily in the endothelium, it regulates vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, producing large amounts of NO involved in host defense and pathophysiology.

Mechanism of Competitive Inhibition

The amidine group of 4-Hydroxy-benzamidine is structurally similar to the guanidino group of L-arginine, the natural substrate for NOS. This structural mimicry allows 4-Hydroxy-benzamidine to bind to the L-arginine binding site within the NOS enzyme's active site. By occupying the active site, it prevents L-arginine from binding, thereby competitively inhibiting the synthesis of nitric oxide.[5] This inhibition is reversible and can be overcome by increasing the concentration of the L-arginine substrate.[5]

Visualization of NOS Inhibition

The diagram below illustrates the competitive inhibition of NOS by 4-Hydroxy-benzamidine.

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by 4-Hydroxy-benzamidine.

Potency of Related Amidine Inhibitors against NOS Isoforms

| Compound | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | 0.2 | 0.2 | [5] |

| 4-Methyl-PCA | 2.4 | >100 | >100 | [5] |

| N(G)-methyl-L-arginine (NMA) | 6 | - | - | [5] |

Table 1: Inhibitory concentrations (IC50) of representative amidine-containing compounds against purified NOS isoforms. This data suggests that the core amidine structure is a potent inhibitor.

Experimental Protocol: NOS Activity Assay (L-Arginine to L-Citrulline Conversion)

This is a standard radioassay to measure NOS activity by quantifying the conversion of [¹⁴C]L-arginine to [¹⁴C]L-citrulline.[6]

Objective: To determine the inhibitory effect of 4-Hydroxy-benzamidine on the activity of a purified NOS isoform.

Materials:

-

Purified NOS enzyme (e.g., nNOS, iNOS, or eNOS)

-

[¹⁴C]L-arginine (radiolabeled substrate)

-

Reaction buffer containing cofactors (NADPH, FAD, FMN, tetrahydrobiopterin)

-

4-Hydroxy-benzamidine (test inhibitor)

-

Unlabeled L-arginine

-

Stop buffer (e.g., HEPES buffer with EDTA)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation fluid and counter

Methodology:

-

Assay Setup: In separate tubes, add the reaction buffer, a fixed amount of purified NOS enzyme, and varying concentrations of the inhibitor (4-Hydroxy-benzamidine). Include a control group with no inhibitor.

-

Reaction Initiation: Start the reaction by adding a mixture of [¹⁴C]L-arginine and unlabeled L-arginine to each tube.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15 minutes) during which the enzyme is active.

-

Reaction Termination: Stop the reaction by adding the stop buffer.

-

Separation of Substrate and Product: Apply the reaction mixture to columns containing Dowex resin. The positively charged, unreacted [¹⁴C]L-arginine will bind to the resin, while the neutral [¹⁴C]L-citrulline product will flow through.

-

Quantification: Collect the eluate (containing [¹⁴C]L-citrulline) into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [¹⁴C]L-citrulline formed in each sample. Plot the percentage of NOS activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The mechanism of action of 4-Hydroxy-benzamidine oxime is a classic example of a pro-drug strategy. It is metabolically activated via reduction by the mitochondrial mARC system to its active form, 4-Hydroxy-benzamidine. The core therapeutic action of this active metabolite is the potent, competitive inhibition of all three major Nitric Oxide Synthase isoforms. By mimicking the endogenous substrate L-arginine, it effectively blocks the production of the critical signaling molecule, nitric oxide.

This mechanism suggests that 4-Hydroxy-benzamidine oxime holds potential as a research tool and a therapeutic lead for conditions where NOS activity, particularly that of iNOS or nNOS, is pathologically elevated. Further research should focus on the pharmacokinetic profile of the pro-drug, its selectivity among NOS isoforms, and its efficacy in relevant preclinical models of inflammatory or neurological disorders.

References

-

Oakwood Chemical. (n.d.). 4-Hydroxy-benzamidine oxime. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 217125, 4-Hydroxy-benzamidine. Retrieved from [Link]

-

Eriksson, H., et al. (2006). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(6), 947-953. Retrieved from [Link]

-

Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-507. Retrieved from [Link]

-

Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626-1632. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7259353, Benzamidoxime. Retrieved from [Link]

-

Clement, B., et al. (1987). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Xenobiotica, 17(6), 659-667. Retrieved from [Link]

Sources

- 1. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 苄氨肟 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthase by cobalamins and cobinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 4-Hydroxy-benzamidine Oxime Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The 4-hydroxy-benzamidine oxime scaffold represents a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to potent and selective enzyme inhibition. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will dissect the causality behind experimental choices, present detailed protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design. This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel small molecule therapeutics.

The 4-Hydroxy-benzamidine Oxime Core: A Privileged Scaffold

The foundational structure, 4-hydroxy-benzamidine, and its oxime variant, are of significant interest due to their inherent chemical properties that facilitate interactions with biological targets.[1] The benzamidine group is a known pharmacophore that can mimic the guanidinium group of arginine, enabling it to bind to the active sites of enzymes like serine proteases.[2] The hydroxyl group at the para-position provides a crucial point for hydrogen bonding and a site for further chemical modification to modulate pharmacokinetic properties. The conversion to an amidoxime introduces a new functional group that can act as a pro-drug, being reducible in vivo to the active amidine, or participate in its own unique set of biological interactions.[3]

The primary rationale for developing derivatives of this core is to fine-tune its biological activity. By strategically adding or modifying substituents on the benzene ring or the oxime group, researchers can enhance potency, improve selectivity for a specific target, and optimize absorption, distribution, metabolism, and excretion (ADME) properties, thereby transforming a promising scaffold into a viable drug candidate.

Synthesis and Characterization of Derivatives

The synthesis of 4-Hydroxy-benzamidine oxime derivatives typically follows a multi-step pathway, starting from commercially available materials. The choice of a specific synthetic route is dictated by the desired final substitutions and overall yield efficiency.

Generalized Synthetic Protocol

A common and effective pathway begins with a substituted benzonitrile. The critical step is the conversion of the nitrile group (-C≡N) into the N-hydroxy benzamidine (amidoxime) functionality. This is often achieved by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base.[4][5][6]

Step-by-Step Methodology:

-

Starting Material Selection: Begin with a 4-hydroxybenzonitrile or a precursor that allows for the introduction of the hydroxyl group.

-

Formation of the Amidoxime:

-

Dissolve the selected benzonitrile derivative in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).[4]

-

Add an excess of hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., potassium carbonate or potassium tert-butoxide) to the solution.[4][7]

-

The base is crucial as it deprotonates the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required to attack the electrophilic carbon of the nitrile group.

-

Reflux the mixture for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.[6]

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and neutralize it with a dilute acid, which often causes the product to precipitate.[6]

-

Collect the crude product by filtration.

-

Purify the product using recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final 4-Hydroxy-benzamidine oxime derivative.

-

Structural Characterization

The identity and purity of the synthesized compounds are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule, ensuring the successful formation of the amidoxime and the presence of all expected functional groups.[4][8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[4][8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify key functional groups, such as O-H, N-H, and C=N bonds, characteristic of the target structure.[8]

Caption: Generalized workflow for the synthesis of 4-Hydroxy-benzamidine oxime derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives from this scaffold exhibit a wide array of biological activities, primarily driven by their ability to inhibit key enzymes in pathogenic or disease pathways.

Potent Antimicrobial Activity

A significant area of investigation for these compounds is their efficacy as antimicrobial agents against a spectrum of both Gram-positive and Gram-negative bacteria.

-

Mechanism of Action: FabH Inhibition: Several oxime derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[9] By inhibiting FabH, these compounds disrupt the production of bacterial cell membranes, leading to growth inhibition and cell death. This specific targeting of a bacterial pathway, which is absent in humans, makes it an attractive strategy for developing new antibiotics.[9]

-

Activity Against Periodontal Pathogens: Novel benzamidine derivatives have demonstrated significant antimicrobial activity against pathogens that trigger periodontal disease, such as Porphyromonas gingivalis.[8] The minimum inhibitory concentrations (MIC) for some of these compounds were found to be as low as 31.25 µg/mL.[8]

Caption: Mechanism of action for antimicrobial derivatives targeting the FabH enzyme.

Anticancer Properties

Benzamide-containing compounds have emerged as promising anticancer agents, acting through multiple mechanisms to induce cancer cell death.[10][11]

-

Mechanism 1: Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives function as HDAC inhibitors.[10] The benzamide moiety can chelate the essential zinc ion within the active site of HDAC enzymes.[10] This inhibition leads to the hyperacetylation of histone proteins, altering chromatin structure and reactivating the expression of tumor suppressor genes. The downstream effects include cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death).[10]

-

Mechanism 2: Induction of Apoptosis: Beyond HDAC inhibition, some benzimidazole derivatives (structurally related to benzamidines) have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[11] This includes upregulating pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards death.[11]

Serine Protease Inhibition

The benzamidine core is a classic inhibitor of serine proteases.[2] This activity is highly dependent on the substituents attached to the ring.

-

Targets and Therapeutic Implications: Derivatives have been shown to inhibit human serine proteases such as thrombin, plasmin, and trypsin.[2] The inhibition of thrombin and Factor Xa, another serine protease, is a validated strategy for anticoagulation therapy.[2][12] The ability to tune the selectivity of these inhibitors is paramount; for instance, a highly selective thrombin inhibitor would be a valuable antithrombotic agent. The interaction is often governed by the hydrophobicity and electronic properties of the substituents on the benzamidine ring.[2]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For 4-hydroxy-benzamidine oxime derivatives, SAR studies reveal how different functional groups influence potency and selectivity.

| Derivative Class | Target | Key Substituents | Observed Activity | Reference |

| O-benzyl oximes | E. coli FabH | 2,4-Dichlorobenzyl groups | Increased antibacterial activity; MIC of 3.13-6.25 µg/mL. | [9] |

| Imino bases of benzamidine | P. gingivalis | Aromatic aldehydes | Excellent growth inhibition against periodontal pathogens. | [8] |

| Substituted Benzamidines | Serine Proteases | Hydrophobic groups | Increased hydrophobicity enhances binding to thrombin. | [2] |

| Benzamide Derivatives | HDAC | - | Benzamide moiety chelates zinc in the active site. | [10] |

| Fluoro aryl benzimidazoles | Cancer Cell Lines | Fluorine atoms | Potent anticancer activity with IC₅₀ values in the low micromolar range. | [11] |

Table 1: Summary of Structure-Activity Relationship data for benzamidine and related derivatives.

The data consistently show that lipophilic and electron-withdrawing groups, such as halogens, often enhance antimicrobial and enzyme-inhibitory activities. The specific placement of these groups is critical for optimizing the interaction with the target's binding pocket.

Key Experimental Protocols

The trustworthiness of any finding rests on robust and reproducible experimental protocols. Here, we detail standardized methodologies for evaluating the primary biological activities of these derivatives.

Protocol: Micro Broth Dilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

-

Preparation of Compound Stock: Prepare a high-concentration stock solution of the test derivative in DMSO.

-

Bacterial Inoculum: Culture the target bacterial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the culture density to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This is a self-validating system, as the positive control must show growth and the negative control must remain clear.

Caption: Workflow for the Micro Broth Dilution protocol to determine MIC.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[8]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Conclusion and Future Directions

4-Hydroxy-benzamidine oxime derivatives constitute a highly promising class of compounds with demonstrated therapeutic potential across multiple disease areas. Their strength lies in the tunability of the core scaffold, allowing for the optimization of activity against specific targets like bacterial enzymes, HDACs, and serine proteases. The mechanisms of action are well-supported, providing a solid foundation for further development.

Future research should focus on:

-

Improving Selectivity: Designing derivatives with high selectivity for a single enzyme isoform (e.g., a specific HDAC or protease) to minimize off-target effects.

-

In Vivo Efficacy: Moving promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploring New Targets: Leveraging the scaffold's chemical versatility to explore its activity against other emerging therapeutic targets.

By combining rational design, robust synthesis, and rigorous biological evaluation, the full potential of the 4-hydroxy-benzamidine oxime scaffold can be realized, paving the way for the next generation of targeted therapies.

References

- Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (n.d.). Semantic Scholar.

- 4-Hydroxy-benzamidine oxime. (n.d.). Oakwood Chemical.

- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed.

- Antibacterial activity of synthesized benzamide derivatives (4a-4f)... (n.d.). ResearchGate.

- CN106565541A - Synthesis method for benzamidine derivatives. (n.d.). Google Patents.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). NIH.

- 4-Hydroxy-benzamidine. (n.d.). PubChem.

- Synthesis method of benzamidine hydrochloride. (n.d.). Patsnap.

- Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed.

- Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. (2009). Unknown Source.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Unknown Source.

- Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (n.d.). PubMed.

- Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. (2025). Benchchem.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). NIH.

- 4-Hydroxy-Benzamidine Oxime. (n.d.). ChemicalBook.

- AU707323B2 - Benzamidine derivatives and their use as anti-coagulants. (n.d.). Google Patents.

- Benzamide oxime 97 613-92-3. (n.d.). Sigma-Aldrich.

- Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. (n.d.). PubMed.

- Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. (n.d.). PubMed.

- QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. (2023). Unknown Source.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka.

- (PDF) Benzamide oxime. (n.d.). ResearchGate.

- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed.

Sources

- 1. 4-Hydroxy-benzamidine | C7H8N2O | CID 217125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

physical and chemical properties of 4-Hydroxy-benzamidine

An In-depth Technical Guide to the Physicochemical Properties and Applications of 4-Hydroxybenzamidine

Abstract

4-Hydroxybenzamidine, a bifunctional aromatic compound, is a molecule of significant interest in biochemical and pharmaceutical research. Featuring a phenolic hydroxyl group and a strongly basic amidine moiety, its unique electronic and structural characteristics govern its utility, most notably as a competitive inhibitor of serine proteases. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Hydroxybenzamidine. We will explore its molecular structure, physicochemical parameters, spectroscopic signature, chemical reactivity, and a plausible synthetic pathway. Furthermore, this guide elucidates its mechanism of action and key applications, offering researchers and drug development professionals a foundational understanding of this versatile compound.

Molecular Structure and Identification

The foundational properties of 4-Hydroxybenzamidine stem directly from its molecular architecture. It consists of a benzene ring substituted at positions 1 and 4 with a carboximidamide (amidine) group and a hydroxyl group, respectively. The amidine group is a potent proton acceptor, rendering the molecule significantly basic, while the hydroxyl group is a weak acid. This duality is central to its chemical behavior and biological activity.

Caption: Chemical Structure of 4-Hydroxybenzamidine.

Table 1: Key Identifiers for 4-Hydroxybenzamidine

| Identifier | Value | Source |

| IUPAC Name | 4-hydroxybenzenecarboximidamide | [1] |

| CAS Number | 15535-98-5 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Synonyms | p-Amidinophenol, 4-Amidinophenol | [1] |

| HCl Salt CAS | 38148-63-9 | [2] |

| HCl Salt MW | 172.61 g/mol | [2] |

Physicochemical Properties

The interplay between the acidic phenol and basic amidine groups dictates the compound's physical properties, particularly its solubility and behavior in aqueous solutions.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments and Causality | Source |

| Appearance | White to Pale Beige Solid | Typical for small aromatic organic compounds. The hydrochloride salt form is crystalline. | [2] |

| Melting Point | 223-226 °C (hydrochloride salt) | The high melting point is indicative of a stable crystal lattice, reinforced by ionic interactions and hydrogen bonding in the salt form. | [2] |

| Solubility | Water: Soluble (as HCl salt)Methanol: Slightly Soluble | The hydrochloride salt is highly polar, promoting solubility in water. Solubility is pH-dependent; it increases significantly in acidic conditions where the amidine is protonated. In basic conditions, deprotonation of the phenol can also increase aqueous solubility. | [2] |

| pKa | pKa₁ (Phenol): ~9-10 (Estimated)pKa₂ (Amidinium): ~11-12 (Estimated) | The phenolic proton is weakly acidic, similar to phenol itself. The amidine group is strongly basic and exists as the protonated amidinium cation in physiological and acidic pH. These values are critical for designing buffer systems in biological assays. | |

| Stability | The hydrochloride salt is hygroscopic. Store desiccated and protected from light. | The ionic nature of the salt attracts atmospheric moisture. Standard practice for polar organic molecules suggests protection from light to prevent photochemical degradation. | [2] |

Spectroscopic and Analytical Characterization

Characterization of 4-Hydroxybenzamidine relies on standard analytical techniques. While specific spectra are not widely published, the expected features can be reliably predicted based on its structure.

Expected Spectroscopic Features:

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the δ 6.8-7.8 ppm range, exhibiting an AA'BB' coupling pattern characteristic of 1,4-disubstituted benzene rings.

-

Phenolic Proton (OH): A broad singlet, typically δ 9.0-10.0 ppm. Its chemical shift is concentration-dependent.

-

Amidine Protons (NH/NH₂): Multiple broad signals for the amidine protons, which undergo exchange. Their chemical shifts are highly dependent on the protonation state and solvent.

-

-

¹³C NMR Spectroscopy (in DMSO-d₆):

-

Aromatic Carbons: Four signals are expected. The carbon bearing the hydroxyl group (C-OH) would be shifted downfield to ~160 ppm. The carbon attached to the amidine group (C-Amidine) would appear around ~120-125 ppm. The two sets of equivalent aromatic CH carbons would appear in the typical aromatic region of δ 115-130 ppm.

-

Amidine Carbon: The central carbon of the amidine group is expected at ~165 ppm.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region due to the phenolic hydroxyl group.

-

N-H Stretch: One or two sharper bands in the 3100-3500 cm⁻¹ range from the amidine N-H bonds.

-

C=N Stretch: A strong absorption around 1640-1680 cm⁻¹ is characteristic of the amidine C=N double bond.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (ESI+):

-

The expected base peak would correspond to the protonated molecule [M+H]⁺ at m/z 137.1.

-

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for assessing the purity of 4-Hydroxybenzamidine HCl, a critical step for its use in quantitative biological assays.

Methodology:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amidine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 305 nm.[2]

-

Column Temperature: 30 °C. Causality: A controlled temperature ensures reproducible retention times.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of 4-Hydroxybenzamidine HCl and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a working concentration of ~50 µg/mL using Mobile Phase A.

-

-

Analysis:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient:

-

0-15 min: 5% to 70% Mobile Phase B.

-

15-17 min: 70% to 95% Mobile Phase B.

-

17-20 min: Hold at 95% Mobile Phase B.

-

20-21 min: 95% to 5% Mobile Phase B.

-

21-25 min: Re-equilibrate at 5% Mobile Phase B.

-

-

-

Data Interpretation:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of 4-Hydroxybenzamidine is dominated by its two functional groups. The phenolic hydroxyl can undergo O-alkylation or O-acylation under appropriate basic conditions. The amidine group is the primary site of reactivity; it is strongly basic and readily forms salts with acids. Under strongly acidic or basic conditions with prolonged heating, the amidine group can be susceptible to hydrolysis to the corresponding amide (4-hydroxybenzamide).

Proposed Synthetic Workflow

A robust and common method for the synthesis of benzamidines from nitriles is the Pinner reaction. This two-step process offers good yields and proceeds through a stable intermediate.

Caption: Synthetic workflow for 4-Hydroxybenzamidine Hydrochloride.

Protocol: Synthesis via Pinner Reaction

Disclaimer: This protocol is a representative method based on established chemical principles and should be performed by trained personnel with appropriate safety precautions.

-

Step 1: Formation of Ethyl 4-hydroxybenzimidate Hydrochloride (Pinner Salt)

-

Suspend 4-cyanophenol (1 equivalent) in anhydrous ethanol in a flask equipped with a drying tube.

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is exothermic and should be monitored.

-

Continue bubbling HCl until the solution is saturated and the starting material has been consumed (monitor by TLC).

-

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours, during which the Pinner salt will precipitate.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Step 2: Conversion to 4-Hydroxybenzamidine Hydrochloride

-

Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol.

-

Cool the solution to 0 °C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution or, alternatively, add a solution of ammonia in ethanol.

-

Continue the addition until the solution is basic.

-

Stir the reaction at room temperature for several hours. Ammonium chloride will precipitate.

-

Filter off the ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to yield crude 4-Hydroxybenzamidine Hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

-